

# Application Notes and Protocols: Measuring Nineraxstat Effects on Cardiomyocyte ATP Production

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## Compound of Interest

Compound Name: Nineraxstat

Cat. No.: B12786360

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## Introduction

**Nineraxstat** is an investigational cardiac mitotrope designed to address the energy imbalance observed in certain cardiovascular diseases like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] As a partial fatty acid oxidation (pFOX) inhibitor, **Nineraxstat** modulates the heart's energy metabolism.[2] The healthy heart primarily utilizes fatty acids for ATP production; however, under ischemic or hypertrophic conditions, this reliance on fatty acid  $\beta$ -oxidation can become less efficient in terms of oxygen consumption per ATP molecule produced.[1][3] **Nineraxstat** partially inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid  $\beta$ -oxidation pathway. This inhibition leads to a metabolic shift, encouraging cardiomyocytes to increase their utilization of glucose for energy production. This shift is more oxygen-efficient, leading to improved cardiac energetics and function, particularly when oxygen supply is limited.

Clinical trials have demonstrated that treatment with **Nineraxstat** can lead to an improved cardiac phosphocreatine to ATP (PCr/ATP) ratio, a key indicator of the heart's energy reserve. This document provides detailed protocols for assessing the in vitro effects of **Nineraxstat** on cardiomyocyte ATP production, utilizing established methodologies such as the Seahorse XF Analyzer and luciferase-based ATP assays.

## Data Presentation

The following tables present illustrative quantitative data summarizing the expected effects of **Ninerafaxstat** on cardiomyocyte metabolism. This data is based on the known mechanism of action of pFOX inhibitors and is intended to serve as a representative example for researchers.

Table 1: Effect of **Ninerafaxstat** on Cardiomyocyte Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) as Measured by Seahorse XF Analyzer.

Treatment Group	Basal OCR (pmol/min)	ATP-linked OCR (pmol/min)	Maximal OCR (pmol/min)	Basal ECAR (mpH/min)	Glycolytic Capacity (mpH/min)
Vehicle Control	150 ± 12	120 ± 10	300 ± 25	20 ± 2	45 ± 4
Ninerafaxstat (10 µM)	135 ± 11	105 ± 9	280 ± 22	28 ± 3	60 ± 5

Data are presented as mean ± standard deviation. OCR and ECAR values are normalized to cell number.

Table 2: Effect of **Ninerafaxstat** on ATP Production Rates in Isolated Cardiomyocyte Mitochondria.

Substrate	Treatment Group	ATP Production Rate (nmol ATP/min/mg protein)
Palmitate (Fatty Acid)	Vehicle Control	150 ± 15
	Ninerafaxstat (10 µM)	90 ± 10
Pyruvate (Glucose Metabolite)	Vehicle Control	80 ± 8
	Ninerafaxstat (10 µM)	110 ± 12

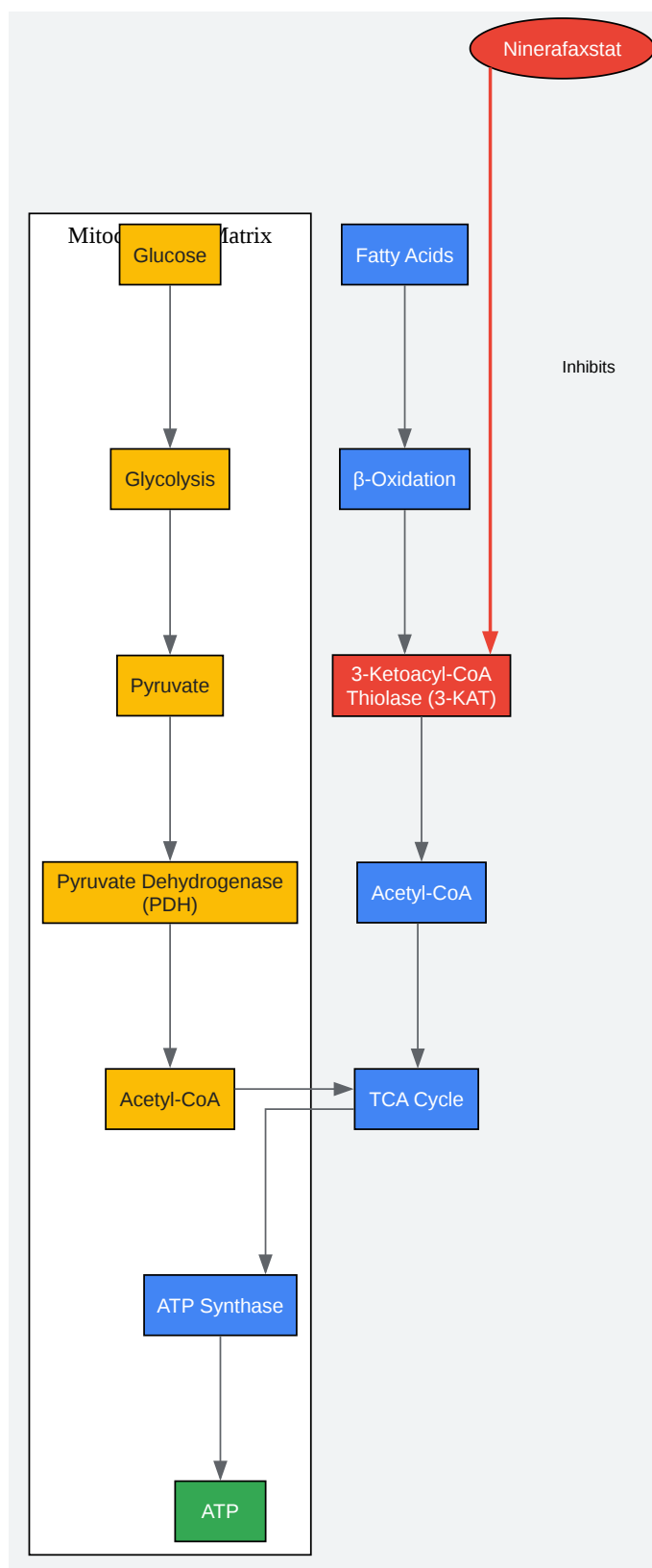
Data are presented as mean ± standard deviation.

Table 3: Effect of **Ninerafaxstat** on Total Cellular ATP Levels in Cardiomyocytes.

Treatment Group	Incubation Time	Total ATP (μM)
Vehicle Control	24 hours	1.8 ± 0.2
Ninerafaxstat (10 μM)	24 hours	2.1 ± 0.3

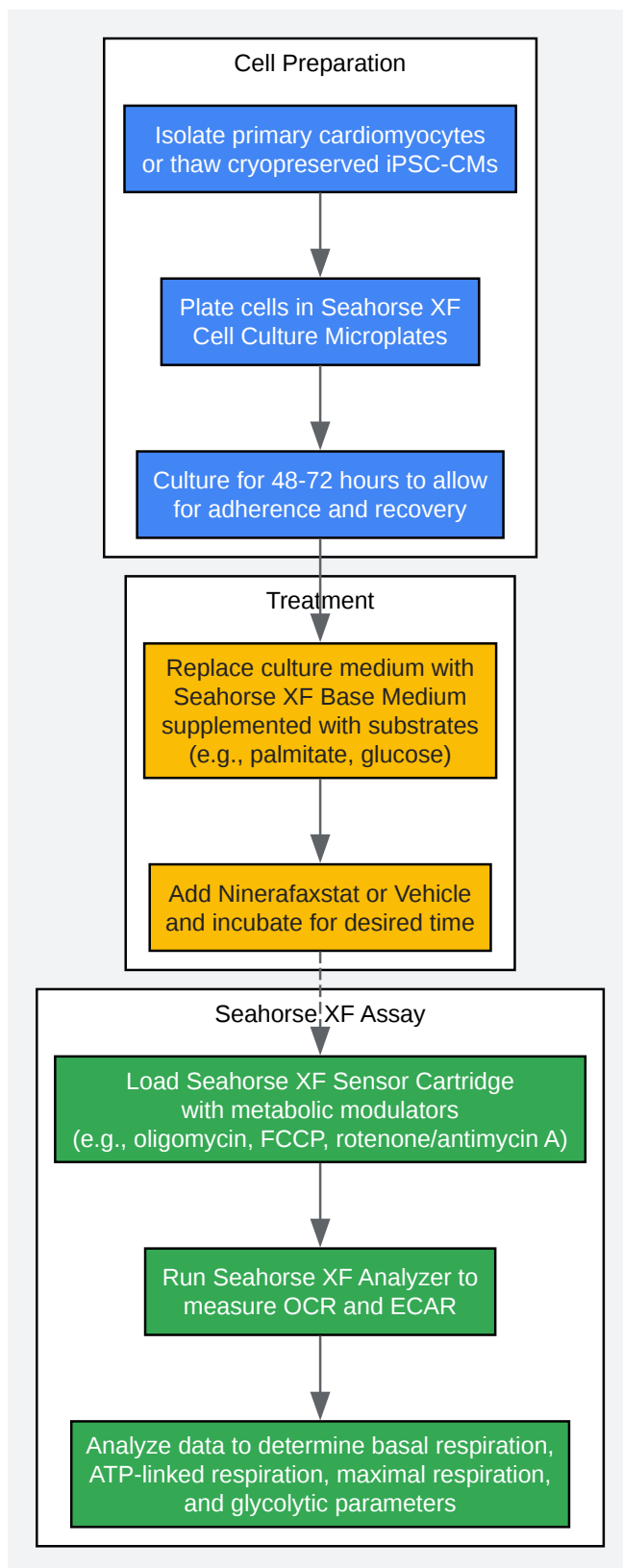
Data are presented as mean ± standard deviation.

## Mandatory Visualizations



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Caption: Signaling pathway of **Nineraxstat** in cardiomyocytes.



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## References

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